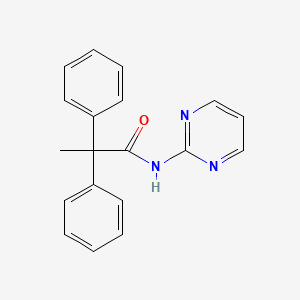

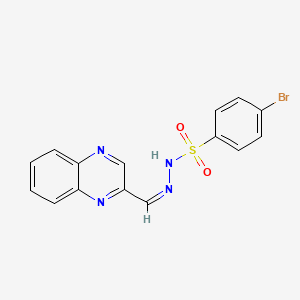

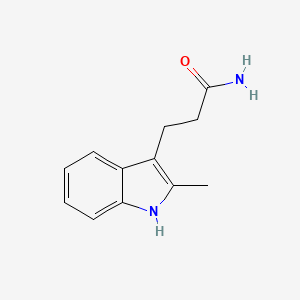

![molecular formula C12H10Cl2N2O2S B5819021 ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5819021.png)

ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate, also known as EPTC, is a selective herbicide used to control annual grasses and broadleaf weeds in crops such as corn, soybeans, and peanuts. EPTC is a member of the thiocarbamate family of herbicides, which are widely used in agriculture due to their effectiveness and low toxicity to humans and animals. In

Wirkmechanismus

Ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate acts by inhibiting the biosynthesis of fatty acids in plants. Specifically, it inhibits the activity of the enzyme acetyl-CoA carboxylase (ACC), which is involved in the first step of fatty acid synthesis. Without fatty acids, the plant cannot produce the lipids necessary for cell membrane synthesis and growth, leading to plant death.

Biochemical and Physiological Effects

ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate has low toxicity to humans and animals, with an acute oral LD50 of 1,400-1,600 mg/kg in rats. However, ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate can cause skin and eye irritation and should be handled with care. In plants, ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate has been shown to induce oxidative stress and alter the expression of genes involved in stress response and metabolism.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate in lab experiments is its selectivity for certain weed species, which allows for more precise control of experimental conditions. However, ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate can also have non-target effects on other plants and organisms, which must be taken into consideration when designing experiments. Additionally, ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate can have variable efficacy depending on environmental conditions, such as soil pH and moisture.

Zukünftige Richtungen

Future research on ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate could focus on developing more efficient synthesis methods, improving its selectivity and efficacy, and investigating its potential as a tool for studying plant lipid metabolism and stress response. Additionally, research could explore the environmental impact of ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate and its potential for bioaccumulation and persistence in soil and water systems.

Conclusion

Ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate, or ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate, is a selective herbicide used to control annual grasses and broadleaf weeds in crops. Its mechanism of action involves inhibiting the biosynthesis of fatty acids in plants, leading to plant death. ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate has been extensively studied for its herbicidal activity and environmental impact, and future research could focus on improving its efficacy and selectivity, as well as investigating its potential as a tool for studying plant metabolism and stress response.

Synthesemethoden

Ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate can be synthesized by reacting 2,4-dichlorophenyl isothiocyanate with ethyl carbamate in the presence of a base such as sodium hydroxide. The reaction yields ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate as a white crystalline solid with a melting point of 80-82°C. The purity of ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate can be determined by high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Wissenschaftliche Forschungsanwendungen

Ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate has been extensively studied for its herbicidal activity and environmental impact. In laboratory experiments, ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate has been shown to inhibit the growth of various weeds, including barnyardgrass, foxtail, and velvetleaf. ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate is also effective against certain weed species that have developed resistance to other herbicides.

Eigenschaften

IUPAC Name |

ethyl N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O2S/c1-2-18-12(17)16-11-15-10(6-19-11)8-4-3-7(13)5-9(8)14/h3-6H,2H2,1H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHXSWEWILHWEOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC(=CS1)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

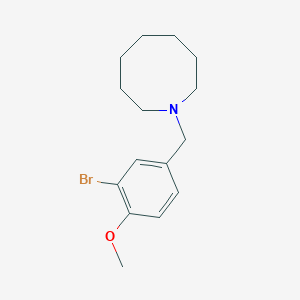

![methyl 2-[(1-azepanylcarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5818966.png)

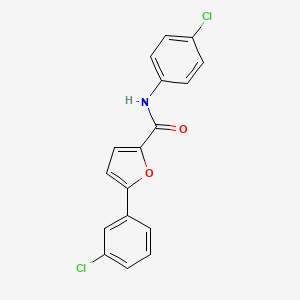

![4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5818997.png)

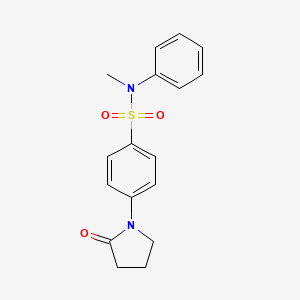

![1-ethyl-4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5819000.png)

![ethyl 2-{[(2-methoxyphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5819019.png)

![N-benzyl-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5819041.png)